molecular formula C10H6BrF2N B6163044 6-bromo-1-(difluoromethyl)isoquinoline CAS No. 1976052-16-0

6-bromo-1-(difluoromethyl)isoquinoline

Cat. No.: B6163044
CAS No.: 1976052-16-0
M. Wt: 258.06 g/mol
InChI Key: PHOMVFRCNKOODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-(difluoromethyl)isoquinoline is a heterocyclic aromatic compound with the molecular formula C10H6BrF2N It is characterized by the presence of a bromine atom and a difluoromethyl group attached to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of 6-bromo-1-(difluoromethyl)isoquinoline may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(difluoromethyl)isoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: The compound is commonly used in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boron reagents are frequently used in coupling reactions, with bases like potassium carbonate to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

6-Bromo-1-(difluoromethyl)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-1-(difluoromethyl)isoquinoline involves its interaction with molecular targets and pathways within biological systems. The presence of the bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoisoquinoline: Lacks the difluoromethyl group, which can affect its reactivity and biological activity.

    1-(Difluoromethyl)isoquinoline: Lacks the bromine atom, resulting in different chemical properties and applications.

    6-Chloro-1-(difluoromethyl)isoquinoline:

Uniqueness

6-Bromo-1-(difluoromethyl)isoquinoline is unique due to the combination of the bromine atom and the difluoromethyl group on the isoquinoline ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

1976052-16-0

Molecular Formula

C10H6BrF2N

Molecular Weight

258.06 g/mol

IUPAC Name

6-bromo-1-(difluoromethyl)isoquinoline

InChI

InChI=1S/C10H6BrF2N/c11-7-1-2-8-6(5-7)3-4-14-9(8)10(12)13/h1-5,10H

InChI Key

PHOMVFRCNKOODI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(F)F)C=C1Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.